3-O-Methyl-L-DOPA-d3 4-Sulfate
CAS No.:
Cat. No.: VC0199688
Molecular Formula: C₁₀H₁₀D₃NO₇S
Molecular Weight: 294.3
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₀H₁₀D₃NO₇S |
---|---|
Molecular Weight | 294.3 |
Introduction
3-O-Methyl-L-DOPA-d3 4-Sulfate possesses specific chemical characteristics that define its role as a reference standard in analytical chemistry. The compound features a trideuteriomethoxy group at the 3-position of the phenyl ring, making it distinguishable from non-deuterated analogs in mass spectrometry applications.
Molecular Composition and Identifiers
The compound has a precise chemical composition with the following characteristics:
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₀D₃NO₇S |
Molecular Weight | 294.296 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
SMILES | [2H]C([2H])([2H])Oc1cc(CC@HC(=O)O)ccc1OS(=O)(=O)O |
InChI | InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1/i1D3 |
The molecular structure contains several key functional groups including:
-
A trideuteriomethoxy group (-OCD₃) at the 3-position
-
A sulfate group (-OSO₃H) at the 4-position
Physical Properties
Though comprehensive physical property data for this specific compound is limited in the available literature, as a stable isotope-labeled reference standard, it is typically:
-
Shipped and stored at room temperature
-
Maintained in a pure ("neat") form
-
Handled with standard laboratory precautions for chemical research materials
Supplier | Product Code | Product Format | Country of Origin |
---|---|---|---|
LGC Standards | TRC-M303842-100MG | Neat | Canada |
Pharmaffiliates | PA STI 061340 | Not specified | Not specified |
JK Chemical | M303842 | Not specified | Not specified |
This compound is typically classified as a "Stable Isotope Labelled" product type, indicating its primary use in analytical and research applications .
Product Specifications
Commercial preparations are subject to specific handling considerations:
-
The product may be freight-restricted
-
It may be produced on a made-to-order basis
-
Regulatory documentation may be required for purchase
Relationship to Levodopa and Parkinson's Disease Research
3-O-Methyl-L-DOPA-d3 4-Sulfate is closely related to the Parkinson's disease therapeutic agent levodopa, making it relevant to neurological research and pharmaceutical development.
Connection to Levodopa Metabolism
Levodopa (L-DOPA) is an amino acid that functions as a precursor for catecholamine neurotransmitters including dopamine, norepinephrine, and epinephrine. It represents the primary treatment for Parkinson's disease and dopamine-responsive dystonia .
3-O-Methyl-L-DOPA-d3 4-Sulfate is classified among "Levodopa impurities," suggesting it may be:
-
A potential metabolite of levodopa
-
A synthetic by-product in levodopa production
-
A compound used to track levodopa metabolism in research studies
Analytical Applications in Research
The primary value of 3-O-Methyl-L-DOPA-d3 4-Sulfate lies in its utility as an analytical tool in pharmaceutical and biomedical research.
Use as a Reference Standard
As a stable isotope-labeled compound, 3-O-Methyl-L-DOPA-d3 4-Sulfate serves critical functions in analytical chemistry:
-
Provides a reliable reference point in quantitative analysis
-
Enables calibration of analytical instruments
-
Serves as an internal standard in mass spectrometry
-
Allows for validation of analytical methods in pharmaceutical quality control
Applications in Metabolic Tracking
The deuterated methyl group (CD₃ instead of CH₃) makes this compound particularly useful in metabolic studies:
-
The deuterium atoms create a mass shift that is easily detected by mass spectrometry
-
This allows researchers to distinguish between exogenous (administered) and endogenous (naturally occurring) compounds
-
Metabolic fate can be tracked without altering the chemical behavior of the molecule significantly
-
Pharmacokinetic parameters can be determined with greater precision
Compound | Molecular Formula | Molecular Weight |
---|---|---|
3-O-Methyl-L-DOPA-d3 4-Sulfate | C₁₀H₁₀D₃NO₇S | 294.296 |
3-O-Methyl-L-DOPA-d3 Monohydrate | C₁₀H₁₂D₃NO₅ | 232.25 |
3-O-Methyl-L-DOPA-d3 Methyl Ester | C₁₁H₁₂D₃NO₄ | 228.26 |
3-O-Methyl-L-DOPA-d3 4-Glucuronide | C₁₆H₁₈D₃NO₁₀ | 390.36 |
3-O-Methyl-L-DOPA 4-Sulfate (non-deuterated) | C₁₀H₁₃NO₇S | 291.28 |
rac 3-O-Methyl DOPA-d3 | C₁₀H₁₀D₃NO₄ | 214.23 |
This series of compounds illustrates various structural modifications of the basic 3-O-Methyl-DOPA scaffold, each providing different analytical and research capabilities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume